Cardiac Safety: Fexofenadine's Complete Absence of hERG Channel Blockade Compared to Terfenadine
Fexofenadine, the carboxylic acid metabolite of terfenadine, does not block the human Ether-à-go-go-Related Gene (hERG) potassium channel at any relevant concentration, in stark contrast to its parent compound [1]. This differentiates it from terfenadine, which is a potent hERG blocker and was withdrawn from the market due to its association with QT interval prolongation and ventricular tachyarrhythmias (torsades de pointes) [2].
| Evidence Dimension | hERG Channel Blockade |
|---|---|
| Target Compound Data | No blockade |
| Comparator Or Baseline | Terfenadine: IC50 of 330 nM for hERG channel blockade |
| Quantified Difference | Fexofenadine shows no hERG block, whereas terfenadine potently blocks hERG with an IC50 in the nanomolar range. |
| Conditions | In vitro electrophysiology assays on cloned human hERG potassium channels. |
Why This Matters
This definitive lack of cardiotoxicity makes fexofenadine the standard for non-cardiotoxic H1 antagonism in safety pharmacology studies and is the primary reason for its clinical preference over terfenadine.
- [1] Grzelewska-Rzymowska, I., et al. (2001). The effect of second generation histamine antagonists on the heart. Pneumonologia i Alergologia Polska, 69(9-10), 485-494. View Source
- [2] Scherer, C. R., et al. (2002). The antihistamine fexofenadine does not affect I(Kr) currents in a case report of drug-induced cardiac arrhythmia. British Journal of Pharmacology, 137(6), 892-900. View Source
